5-Isobutylpyridin-3-amine
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Overview
Description
5-Isobutylpyridin-3-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, characterized by the presence of an isobutyl group at the 5-position and an amine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylpyridin-3-amine typically involves the introduction of the isobutyl group and the amine group onto the pyridine ring. One common method is the alkylation of 3-aminopyridine with isobutyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Isobutylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-Isobutylpyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Isobutylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the isobutyl group may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Aminopyridine: Lacks the isobutyl group, making it less lipophilic.
5-Methylpyridin-3-amine: Contains a methyl group instead of an isobutyl group, resulting in different steric and electronic properties.
5-Isopropylpyridin-3-amine: Has an isopropyl group, which is smaller than the isobutyl group, affecting its interaction with molecular targets.
Uniqueness: 5-Isobutylpyridin-3-amine is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3,10H2,1-2H3 |
InChI Key |
LPULHXMEKAUKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CN=C1)N |
Origin of Product |
United States |
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